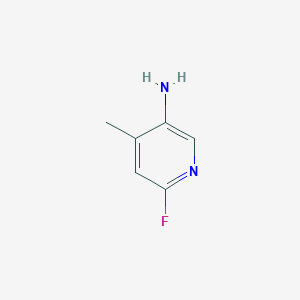

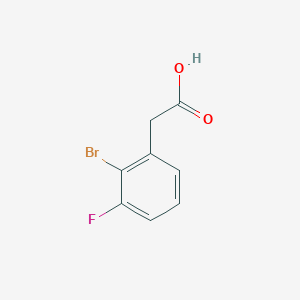

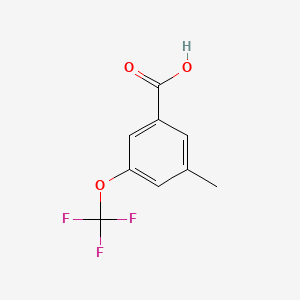

![molecular formula C12H10N2O4 B1331657 5-(2,3-二氢-苯并[1,4]二氧杂环-6-基)-2H-吡唑-3-羧酸 CAS No. 299936-54-2](/img/structure/B1331657.png)

5-(2,3-二氢-苯并[1,4]二氧杂环-6-基)-2H-吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The specific structure of this compound suggests potential for unique chemical properties and biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the functionalization of existing pyrazole compounds. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into various amides and carboxamides through reactions with acid chlorides, hydroxylamines, and carbazates has been reported . These reactions typically yield good to excellent yields, ranging from 65% to 90%. Similarly, the synthesis of a related compound with a benzo[d][1,3]dioxol moiety was achieved and characterized by various spectroscopic methods, confirming the structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with various substituents influencing the overall conformation and stability of the molecule. For example, a pyrazole derivative with a benzo[d][1,3]dioxol moiety was found to crystallize in the triclinic crystal system, with the pyrazole and thiophene rings adopting a twisted conformation . The molecular structure is often stabilized by intermolecular hydrogen bonds and other non-covalent interactions, such as π-π stacking and van der Waals forces.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present. The reactions can include the formation of amides, carboxamides, and other heterocyclic compounds through the reaction of acid chlorides with amines, hydroxylamines, and carbazates . The choice of solvents, catalysts, and reaction conditions can significantly affect the outcome and yield of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of a benzo[d][1,3]dioxol moiety can affect the compound's optical properties, such as UV-vis absorption and fluorescence characteristics . The solvent polarity can also impact the absorption and emission spectra of these compounds. Additionally, the thermal stability of pyrazole derivatives can be studied using thermogravimetric analysis, providing insights into their decomposition patterns .

科学研究应用

抗菌和抗氧化活性

- 合成和生物活性:一项研究合成了 2H-吡唑-3-羧酸的衍生物,包括 5-(2,3-二氢-苯并[1,4]二氧杂环-6-基)-2H-吡唑-3-羧酸,并评估了它们的抗菌和抗氧化活性。化合物对金黄色葡萄球菌、鼠伤寒沙门氏菌和白色念珠菌表现出高活性,一些化合物显示出显着的抗氧化特性 (Bassyouni 等,2012).

合成和结构研究

- 功能化反应:已经对相关 1H-吡唑-3-羧酸化合物的功能化反应进行了实验和理论研究,突出了这类化合物(包括主题化合物)的合成潜力 (Yıldırım 等,2005).

- 晶体结构分析:对与目标化合物密切相关的吡唑衍生物的新型晶体结构和赫希菲尔德表面分析进行了研究,以了解分子结构和分子间相互作用,深入了解类似化合物的结构特征 (Kumara 等,2017).

抗菌和抗增殖特性

- 合成和生物学评估:一项研究合成了与苯并[1,3]二氧杂环部分相连的噻唑基吡唑啉衍生物,与所讨论的化合物密切相关。这些化合物表现出显着的抗菌和抗增殖活性,表明在开发新的抗菌和癌症疗法中具有潜在应用 (Mansour 等,2020).

其他应用

- 化学反应和合成:各种研究探索了相关吡唑-3-羧酸衍生物的反应和合成,深入了解了这些化合物在各个领域的化学性质和潜在应用 (Sircar 等,1981), (Naveen 等,2018).

属性

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-12(16)9-6-8(13-14-9)7-1-2-10-11(5-7)18-4-3-17-10/h1-2,5-6H,3-4H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKDEZMAVOKLOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NNC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357197 |

Source

|

| Record name | 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24803076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid | |

CAS RN |

299936-54-2 |

Source

|

| Record name | 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

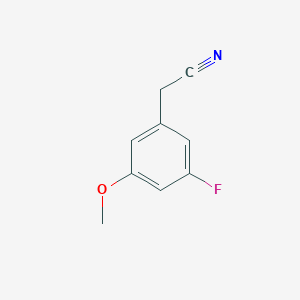

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)

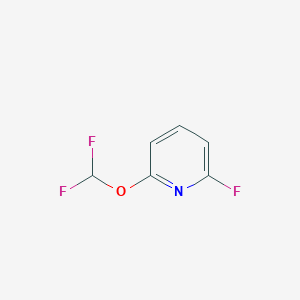

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)

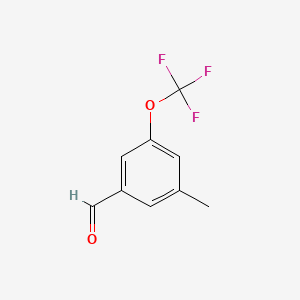

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)